molecular formula C12H17NO B13531290 1-(4-Ethoxyphenyl)cyclobutan-1-amine

1-(4-Ethoxyphenyl)cyclobutan-1-amine

Cat. No.: B13531290
M. Wt: 191.27 g/mol
InChI Key: RDRYLPTTWVMTSF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17NO It is a cyclobutane derivative with an ethoxyphenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine typically involves the reaction of 4-ethoxyphenylmagnesium bromide with cyclobutanone, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)cyclobutan-1-amine
  • 1-(4-Methylphenyl)cyclobutan-1-amine
  • 1-(4-Chlorophenyl)cyclobutan-1-amine

Uniqueness

1-(4-Ethoxyphenyl)cyclobutan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4-ethoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12/h4-7H,2-3,8-9,13H2,1H3

InChI Key

RDRYLPTTWVMTSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCC2)N

Origin of Product

United States

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